Azelastine-d4 hydrochloride is a deuterated derivative of azelastine hydrochloride, primarily utilized in pharmaceutical research and analytical chemistry as a stable isotope-labeled internal standard. Azelastine itself is an antihistamine used to treat allergic conditions, including allergic rhinitis and conjunctivitis. The deuterated form, azelastine-d4 hydrochloride, provides enhanced accuracy in mass spectrometry and other analytical techniques due to its distinct mass characteristics.
Azelastine-d4 hydrochloride is synthesized from azelastine hydrochloride through deuteration processes, which incorporate deuterium atoms into the molecular structure. This compound can be obtained from specialized chemical suppliers or synthesized in laboratory settings.
Azelastine-d4 hydrochloride belongs to the class of antihistamines and is specifically categorized as a second-generation antihistamine. It acts as a selective antagonist of the H1 receptor, providing relief from allergic symptoms without significant sedative effects typically associated with first-generation antihistamines.
Azelastine-d4 hydrochloride can be synthesized through a multi-step process that involves the deuteration of azelastine hydrochloride. The synthesis typically includes:
The yield and purity of azelastine-d4 can be optimized through careful control of reaction conditions, such as temperature and pH levels during synthesis .
The molecular formula for azelastine-d4 hydrochloride is , with a molecular weight of approximately 422.39 g/mol.
The structure comprises:
This configuration contributes to its pharmacological activity and stability.
Azelastine functions primarily as an H1 receptor antagonist.
The deuteration does not significantly alter the mechanism of action but aids in tracking and quantifying the compound in biological studies .
Relevant analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment, confirming high purity levels (99.95% - 99.98%) as reported in synthesis studies .
Azelastine-d4 hydrochloride is primarily used in scientific research:
By utilizing stable isotopes like azelastine-d4, researchers can improve the reliability and accuracy of their analytical methods, ultimately leading to better understanding and development of therapeutic applications for antihistamines .
Azelastine-d4 hydrochloride is systematically identified as 4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-5,6,7,8-d4 hydrochloride. Its molecular formula is C₂₂H₂₁D₄Cl₂N₃O, yielding a precise molecular weight of 422.38 g/mol, which is 4.05 atomic mass units higher than the unlabeled azelastine hydrochloride (381.90 g/mol) due to the mass difference between deuterium and hydrogen [1] [4] [7]. This isotopic labeling occurs exclusively on the phthalazinone ring, with deuterium atoms replacing hydrogen at the 5, 6, 7, and 8 positions—a design that minimizes potential alterations to the molecule's steric configuration and receptor binding interactions while maximizing analytical detectability [4].
The compound’s structural integrity is confirmed through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its SMILES notation (O=C1N(C2CCN(C)CCC2)N=C(CC3=CC=C(Cl)C=C3)C4=C1C([2H])=C([2H])C([2H])=C4[2H].Cl
) explicitly defines the deuterium substitution pattern. X-ray crystallography studies confirm that deuterium incorporation does not significantly alter the crystalline lattice parameters or hydrogen-bonding networks compared to the native compound, preserving its solid-state pharmaceutical relevance [1] [4].
Table 1: Structural and Identifier Profile of Azelastine-d4 HCl
Characteristic | Specification |
---|---|
Systematic Name | 4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-5,6,7,8-d4 hydrochloride |
CAS Registry Number | 2747915-85-9 (hydrochloride salt); 1228258-95-4 (free base) [1] [7] |
Molecular Formula | C₂₂H₂₁D₄Cl₂N₃O |
Molecular Weight | 422.38 g/mol |
IUPAC Name | 4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-5,6,7,8-d4, hydrochloride (1:1) |
SMILES Notation | O=C1N(C2CCN(C)CCC2)N=C(CC3=CC=C(Cl)C=C3)C4=C1C([2H])=C([2H])C([2H])=C4[2H].Cl |
Isotopic Enrichment | ≥98% deuterium at positions 5,6,7,8 of phthalazinone ring |
Deuterium-labeled pharmaceuticals like azelastine-d4 HCl fulfill multifaceted roles in drug development, leveraging the near-identical chemical behavior of protium and deuterium while exploiting their mass differences for detection. A primary application lies in metabolic pathway elucidation, where deuterium acts as a stable, non-radioactive tracer. When administered in vitro or in vivo, azelastine-d4 HCl undergoes identical enzymatic transformations as its protiated counterpart, but its metabolites retain the deuterium signature. This allows researchers to distinguish drug-related metabolites from endogenous compounds using liquid chromatography–tandem mass spectrometry (LC-MS/MS), enabling precise reconstruction of biotransformation pathways, including the identification of minor or reactive metabolites [1] [2].
In receptor binding and pharmacokinetic studies, azelastine-d4 HCl serves as an ideal internal standard for quantitative bioanalysis. Its near-identical physicochemical properties ensure co-elution with native azelastine during chromatographic separation, while the +4 Da mass shift enables unambiguous differentiation in selected reaction monitoring (SRM) MS modes. This allows absolute quantification of azelastine in complex biological matrices (e.g., plasma, urine, tissues) with enhanced accuracy and reproducibility by correcting for matrix effects and instrumental variability [1] [4] [7].
Furthermore, Stable Isotope-Resolved Metabolomics (SIRM) utilizes azelastine-d4 HCl to delineate cellular metabolic networks. By tracking deuterium incorporation into downstream biomolecules after exposure to the labeled drug, researchers identify critical metabolic nodes and enzyme activities influenced by azelastine. This approach provides mechanistic insights into off-target effects and metabolic interactions beyond its primary antihistaminic activity [1] [2].
Table 2: Key Research Applications of Azelastine-d4 HCl
Application Domain | Mechanism | Research Impact |
---|---|---|
Metabolic Pathway Mapping | Deuterium labels persist through phase I/II metabolism, enabling detection of metabolites via mass shifts. | Reveals metabolic fate; identifies toxic/reactive intermediates [1] [2]. |
Quantitative Bioanalysis | Serves as chromatographically co-eluting internal standard in LC-MS/MS. | Enhances accuracy of azelastine quantification in biological samples [4] [7]. |
Receptor Binding Studies | Used in competition assays with deuterated vs. non-deuterated ligands. | Measures binding kinetics/affinity without isotopic interference [1]. |
Cellular Metabolomics | Tracks deuterium flow into cellular metabolites post-exposure. | Uncovers metabolic network perturbations and enzyme targets [1] [2]. |
The strategic placement of deuterium in azelastine-d4 HCl capitalizes on two fundamental properties of this isotope: its mass difference and the kinetic isotope effect (KIE). The +1 Da mass per deuterium atom creates a predictable 4 Da mass shift in MS detection, allowing resolution from endogenous compounds and protiated drug in SRM transitions (e.g., m/z 380 → 165 for azelastine vs. m/z 384 → 169 for azelastine-d4). This specificity drastically reduces background noise and false positives in complex samples, lowering limits of quantification (LOQ) by 10-100 fold compared to non-isotope-corrected assays [1] [4] [7].
The kinetic isotope effect—where C-D bonds exhibit slower cleavage rates than C-H bonds due to lower zero-point vibrational energy—subtly alters metabolic kinetics. N-demethylation of azelastine (its primary metabolic route catalyzed by CYP3A4/2D6) is marginally slowed in deuterated analogs. Though minimal in azelastine-d4 HCl due to distal labeling (deuteriums on aromatic ring, not the metabolically labile methylazepane group), this effect can extend half-life in metabolic incubations, enhancing detection windows for transient intermediates. Crucially, this KIE does not compromise the compound’s utility as an internal standard, as chromatographic co-elution remains unaffected [1] [10].
Deuterium labeling also mitigates matrix effects in quantitative MS. When azelastine-d4 HCl is spiked into biological samples prior to extraction, it experiences identical ionization suppression/enhancement as endogenous azelastine. Measuring the response ratio (azelastine/azelastine-d4) cancels out these variations, yielding reproducibility with <5% RSD—essential for regulatory bioanalysis supporting clinical trials [1] [4].
Table 3: Impact of Deuterium Substitution on Analytical Parameters
Analytical Challenge | Role of Deuterium Labeling | Outcome |
---|---|---|
Mass Spectrometric Detection | +4 Da mass shift enables baseline resolution from protiated analyte and matrix ions. | Eliminates spectral interference; lowers LOQ to pg/mL range [1] [4]. |
Matrix Effect Correction | Co-eluting deuterated IS experiences identical ionization suppression as analyte. | Normalizes recovery variations; improves accuracy/precision [1] [7]. |
Metabolic Stability | Potential KIE reduces enzymatic oxidation at non-labeled sites; deuterium position minimizes effect. | Prolongs detectability without altering pathway identity [1] [10]. |
Protein Binding Studies | Distinguishes protein-bound vs. free drug via ultracentrifugation/MS of deuterated analog. | Measures unbound fraction critical for pharmacodynamic modeling [10]. |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8